REACTION_CXSMILES
|
CN(C)CCCNS([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[NH:24][C:23]3[C:22](=[O:25])[N:21]([CH2:26][CH:27]=[CH2:28])[C:20](=[O:29])[N:19]([CH2:30][CH:31]=[CH2:32])[C:18]=3[N:17]=2)=[CH:12]C=1)(=O)=O.Cl>>[CH:13]1([C:16]2[NH:24][C:23]3[C:22](=[O:25])[N:21]([CH2:26][CH:27]=[CH2:28])[C:20](=[O:29])[N:19]([CH2:30][CH:31]=[CH2:32])[C:18]=3[N:17]=2)[CH2:12][CH2:10][CH2:15][CH2:14]1
|
Name
|
N-[3-(dimethylamino)propyl]-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-di-2-propenyl-1H-purine-8-yl)benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCCNS(=O)(=O)C1=CC=C(C=C1)C1=NC=2N(C(N(C(C2N1)=O)CC=C)=O)CC=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)C1=NC=2N(C(N(C(C2N1)=O)CC=C)=O)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |